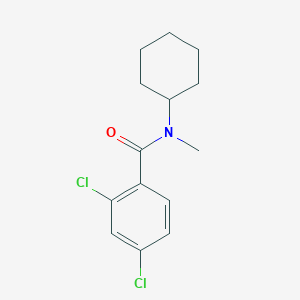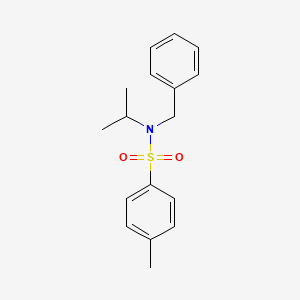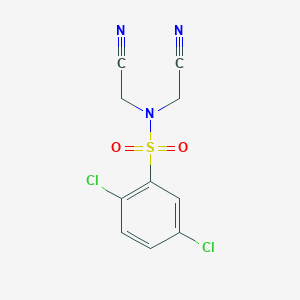![molecular formula C23H27N3O B11180593 N-[3-(diethylamino)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11180593.png)
N-[3-(diethylamino)propyl]-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(diethylamino)propyl]-2-phenylquinoline-4-carboxamide is a synthetic organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(diethylamino)propyl]-2-phenylquinoline-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-phenylquinoline-4-carboxylic acid with 3-(diethylamino)propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(diethylamino)propyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) in polar solvents.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-[3-(diethylamino)propyl]-2-phenylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(diethylamino)propyl]-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(diethylamino)propyl]-2-phenylacetamide
- N-[3-(diethylamino)propyl]methacrylamide
- N-[3-(dimethylamino)propyl]methacrylamide[5][5]
Uniqueness
N-[3-(diethylamino)propyl]-2-phenylquinoline-4-carboxamide stands out due to its unique quinoline core, which imparts specific chemical and biological properties. Compared to similar compounds, it may offer enhanced binding affinity to certain molecular targets, making it more effective in specific applications[5][5].
Properties
Molecular Formula |
C23H27N3O |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H27N3O/c1-3-26(4-2)16-10-15-24-23(27)20-17-22(18-11-6-5-7-12-18)25-21-14-9-8-13-19(20)21/h5-9,11-14,17H,3-4,10,15-16H2,1-2H3,(H,24,27) |
InChI Key |
DYOOWBSRYSJKJK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-methoxyphenyl)carbonyl]-11-prop-2-enylspiro[4H-benzo[d]1,3-oxazaperhydro ine-2,3'-indoline]-12-one](/img/structure/B11180510.png)


![4-bromo-N-[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11180526.png)
![4-(7-Hydroxy-6H-indeno[2,1-C][1,5]benzothiazepin-6-YL)phenyl benzoate](/img/structure/B11180527.png)

![Benzene-1,4-diylbis[(3-methylpiperidin-1-yl)methanone]](/img/structure/B11180532.png)


![Methyl 2-methyl-4-(3-phenoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11180544.png)
![1-tert-butyl-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11180545.png)
![N-(4-chlorophenyl)-5-methyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11180555.png)
![(1E)-4,4,6-trimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11180560.png)
![(4-chloro-2-(8-(ethyloxy)-4,4-dimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)phenyl)(phenyl)methanone](/img/structure/B11180566.png)
